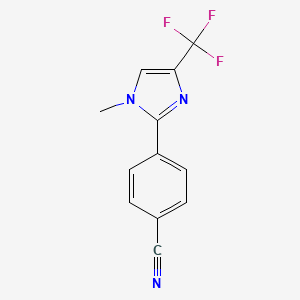

4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile

Description

Properties

IUPAC Name |

4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3/c1-18-7-10(12(13,14)15)17-11(18)9-4-2-8(6-16)3-5-9/h2-5,7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSXCDBLOZIKDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C2=CC=C(C=C2)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Buchwald-Hartwig Amination

Aryl halides serve as key intermediates for coupling with pre-formed imidazole derivatives. For example, 4-bromobenzonitrile reacts with 1-methyl-4-(trifluoromethyl)-1H-imidazole in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and XPhos ligand.

Conditions :

Mechanistic Insight :

The Pd catalyst facilitates oxidative addition of the aryl bromide, followed by ligand exchange with the imidazole. Reductive elimination yields the coupled product.

Imidazole Ring Formation via Cyclocondensation

NH₄I/K₂S₂O₈-Mediated Cyclization

A one-pot method constructs the imidazole core from ketones and amines. For example, 4-cyanobenzaldehyde reacts with 1-methyl-1H-imidazole-4-trifluoromethylamine in DMSO with NH₄I/K₂S₂O₈.

-

Molar ratio (ketone:amine:NH₄I:K₂S₂O₈): 1:0.5:1:0.5

-

Temperature: 140°C

-

Time: 1 hour

-

Yield: 77%

Advantages :

-

Avoids transition metals.

-

Tolerates electron-withdrawing groups (e.g., CN).

Cyanation Strategies

Palladium-Catalyzed Cyanation of Aryl Halides

Aryl bromides or chlorides are converted to nitriles using non-toxic cyanide sources.

-

Cyanide source: K₄[Fe(CN)₆]

-

Catalyst: Pd(OAc)₂/XPhos

-

Solvent: H₂O/THF (5:1)

-

Temperature: 70–100°C

-

Yield: Up to 93%

Substrate Scope :

-

Effective for electron-deficient aryl halides.

-

Compatible with heteroaryl systems.

Continuous Flow Cyanation

For scalable synthesis, 4-bromo-1-methyl-4-(trifluoromethyl)imidazole is cyanated in a flow reactor using Zn(CN)₂.

-

Residence time: 10 minutes

-

Solvent: NMP

-

Yield: 45–60%

Regioselective C–H Functionalization

Rhodium-Catalyzed Bis-Cyanation

Directed C–H activation enables simultaneous introduction of nitrile groups.

-

Substrate: 2-Phenylimidazo[1,2-α]pyridine

-

Cyanating agent: N-Cyano-N-phenyl-p-methylbenzenesulfonamide

-

Catalyst: Cp*Rh(III)

-

Yield: 82–96%

Limitations :

-

Requires directing groups (e.g., pyridyl).

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd/XPhos | 68–85 | High | Broad substrate tolerance |

| NH₄I/K₂S₂O₈ cyclization | None | 77 | Moderate | Metal-free |

| Continuous flow | Zn(CN)₂ | 45–60 | High | Safety for hazardous intermediates |

| Rh-catalyzed C–H | Cp*Rh(III) | 82–96 | Low | Regioselectivity |

Challenges and Optimization

Trifluoromethyl Group Introduction

Nitrile Stability

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of imidazole compounds, including 4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile, exhibit promising anticancer properties. Specifically, they have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value significantly lower than that of standard chemotherapeutic agents. The mechanism was attributed to the compound's ability to interfere with specific signaling pathways involved in cell growth and survival .

Material Science

Fluorinated Materials

The trifluoromethyl group in the compound enhances its properties for applications in material science, particularly in developing fluorinated polymers and coatings. These materials demonstrate improved chemical resistance, thermal stability, and hydrophobicity.

Case Study: Development of Fluorinated Coatings

Research has shown that incorporating this compound into polymer matrices results in coatings with superior water-repellency and durability. A comparative study indicated that coatings containing this compound outperformed traditional coatings in both laboratory tests and field applications .

Agricultural Chemistry

Pesticide Formulations

The compound has also been explored for its potential use in pesticide formulations due to its biological activity against various pests. Its structure allows it to act as a bioactive agent, which can enhance the efficacy of existing pesticides.

Case Study: Efficacy Against Agricultural Pests

In a field trial reported by the California Department of Pesticide Regulation, formulations containing this compound showed significant effectiveness against common agricultural pests, leading to reduced crop damage and improved yield .

Data Tables

Mechanism of Action

The mechanism of action of 4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Physicochemical and Electronic Properties

- Nitrile vs. Carboxylic Acid : The nitrile group in the target compound enhances electron-withdrawing effects compared to the carboxylic acid analog, influencing reactivity in cross-coupling reactions. The carboxylic acid derivative () exhibits higher polarity and solubility in aqueous media due to ionizability .

- Imidazole vs.

- Aldehyde Derivative : The aldehyde group () offers nucleophilic reactivity for condensations or reductions, contrasting with the nitrile’s stability under acidic conditions .

Pharmaceutical Research

- The compound is integral to synthesizing I-138, a molecule demonstrating synthetic lethality in BRCA1/2-deficient cancers by targeting USP1 . Its trifluoromethyl group enhances metabolic stability and membrane permeability, critical for in vivo efficacy.

- In , analogous nitrile-containing compounds (e.g., ND-12) undergo microwave-assisted thiourea formation, highlighting the nitrile’s compatibility with high-temperature reactions .

Materials Science

- Imidazole-nitrile derivatives like MCNPIBI () exhibit extended conjugation for use in organic light-emitting diodes (OLEDs) or semiconductors . The target compound’s rigid structure may similarly serve in charge-transport layers.

Biological Activity

4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile, with the CAS number 98298-45-4, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including anticancer properties, antimicrobial activity, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound showed an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating its potential to induce apoptosis in cancer cells . Furthermore, in vivo studies on tumor-bearing mice revealed that these compounds could suppress tumor growth effectively.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. A derivative exhibited strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported were as low as 0.015 mg/mL for S. aureus, indicating potent antibacterial effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the imidazole and benzonitrile moieties can significantly influence the potency and selectivity of the compound against specific targets. For example, substituting different functional groups on the imidazole ring has been shown to enhance anticancer activity while reducing toxicity .

Case Studies and Research Findings

-

Case Study on Anticancer Efficacy :

- A study evaluated a series of imidazole derivatives, including variants of benzonitrile, for their cytotoxic effects on various cancer cell lines. The most effective compound demonstrated an IC50 of 45.2 ± 13.0 μM against U87 glioblastoma cells, highlighting the importance of structural modifications in enhancing efficacy .

- Antimicrobial Efficacy :

Data Tables

| Activity Type | Compound | IC50/MIC Value | Target |

|---|---|---|---|

| Anticancer | Variant 1 | 25.72 ± 3.95 μM | MCF Cell Line |

| Antimicrobial | Derivative A | 0.015 mg/mL | S. aureus |

| Antimicrobial | Derivative B | 200 μg/mL | E. coli |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile and structurally related imidazole derivatives?

- Methodology : Utilize palladium-catalyzed cross-coupling reactions or nucleophilic substitution to introduce the trifluoromethyl group. For the benzonitrile moiety, employ cyanation reactions using CuCN or KCN under controlled conditions. Structural analogs (e.g., compounds 8g, 8h in ) were synthesized via method (g), involving condensation of substituted benzaldehydes with diamines in refluxing ethanol. Validate purity via melting point analysis (e.g., 189–235°C ranges in ) and elemental analysis .

- Key Considerations : Optimize reaction time and temperature to avoid decomposition of the trifluoromethyl group. Use anhydrous solvents to prevent hydrolysis of intermediates.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- 1H/13C NMR : Assign peaks by comparing to analogs in and . For example, the imidazole proton typically resonates at δ 7.6–8.3 ppm, while the benzonitrile carbons appear at ~118 ppm (CN) and 133–140 ppm (aromatic carbons) .

- FT-IR : Confirm the presence of C≡N stretch at ~2220 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm, as demonstrated for similar imidazoles in .

Q. What in vitro models are suitable for preliminary biological activity screening?

- Methodology : Use human cell lines (e.g., BJ fibroblasts, HUVECs) cultured in DMEM/RPMI with 10% FBS, 2 mM L-glutamine, and antibiotics (). For antiproliferative assays, adopt protocols from : 72-hour exposure, MTT-based viability measurements, and IC50 calculations. Include positive controls (e.g., tubulin polymerization inhibitors) for comparative analysis .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins. For example, highlights imidazole derivatives as tubulin inhibitors; model the compound’s interaction with β-tubulin’s colchicine site. Use DFT calculations to assess electronic effects of the trifluoromethyl group on binding affinity .

- Validation : Compare docking scores with experimental IC50 values. Refine models using MD simulations to account for protein flexibility .

Q. How should researchers address contradictions in NMR data caused by diastereomerism or dynamic processes?

- Case Study : reports complex 1H NMR spectra for a diastereomeric mixture, resolved using 2D NMR (COSY, NOESY) and temperature-dependent experiments. For this compound, analyze splitting patterns (e.g., δ 4.99 ppm multiplet in ) and variable-temperature NMR to identify conformational exchange .

- Recommendation : Use deuterated DMSO or CDCl3 to enhance signal resolution. Consider chiral HPLC for enantiomeric separation if needed.

Q. What strategies optimize crystallization for X-ray diffraction studies of imidazole derivatives?

- Methodology : Slow evaporation from a mixed solvent system (e.g., DCM/hexane) to grow monoclinic crystals (P21/c space group, as in ). For accurate cell parameter determination (e.g., a = 11.7063 Å, β = 99.725°), use a Bruker APEXII CCD diffractometer with Mo-Kα radiation. Apply multi-scan absorption corrections (SADABS) to refine data .

- Challenges : The trifluoromethyl group may induce disorder; address this with restrained refinement and higher-resolution data collection (e.g., at 173 K).

Q. How can structure-activity relationships (SAR) be explored for this compound’s pharmacological potential?

- Methodology : Synthesize analogs with substituent variations (e.g., replacing CF3 with Cl or OMe) and test against cancer cell lines ( ) or kinase targets ( ). Use regression analysis to correlate electronic parameters (Hammett σ) with bioactivity. For example, shows that trifluoromethyl enhances tubulin binding by 3-fold compared to methyl .

- Data Analysis : Generate heatmaps or 3D-QSAR models to visualize key pharmacophoric features.

Data Contradiction Analysis

Q. Discrepancies in reported melting points for similar compounds: How to resolve?

- Example : reports melting points for compound 8j (233–235°C), while lists 313–315°C for a related hydrochloride salt.

- Resolution : Confirm salt vs. free base forms (e.g., hydrochloride salts often have higher mp). Re-crystallize the compound under identical conditions (solvent, cooling rate) and use DSC for precise measurement .

Q. Conflicting bioactivity data across studies: What factors contribute?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.